Miglitol-d4 Hydrochloride Miglitol-d4 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1346597-27-0
VCID: VC0119318
InChI:
SMILES:
Molecular Formula: C₈H₁₄D₄ClNO₅
Molecular Weight: 247.71

Miglitol-d4 Hydrochloride

CAS No.: 1346597-27-0

Cat. No.: VC0119318

Molecular Formula: C₈H₁₄D₄ClNO₅

Molecular Weight: 247.71

* For research use only. Not for human or veterinary use.

Miglitol-d4 Hydrochloride - 1346597-27-0

Specification

CAS No. 1346597-27-0
Molecular Formula C₈H₁₄D₄ClNO₅
Molecular Weight 247.71

Introduction

Chemical Properties and Structure

Miglitol-d4 Hydrochloride is characterized by specific molecular properties that distinguish it from its parent compound, Miglitol. The molecular structure features a piperidine ring with hydroxymethyl and hydroxyethyl groups, modified to include deuterium atoms at specific positions.

Basic Chemical Information

PropertyValue
CAS Number1346597-27-0 (also listed as 1204250-58-7)
Molecular FormulaC₈H₁₄D₄ClNO₅ or C₈H₁₃D₄NO₅·HCl
Molecular Weight247.71 g/mol
IUPAC Name(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol hydrochloride
Storage ConditionsRoom temperature, tightly sealed

The structural configuration of Miglitol-d4 Hydrochloride maintains the core functionality of Miglitol while incorporating four deuterium atoms at the hydroxyethyl group . This strategic deuterium placement enhances the compound's utility in analytical and pharmacokinetic studies without significantly altering its pharmacological properties.

Structural Characteristics

The structure of Miglitol-d4 Hydrochloride features a piperidine ring with multiple hydroxyl groups that contribute to its water solubility and hydrogen-bonding capabilities. The deuterium atoms are specifically positioned on the hydroxyethyl group, which provides a distinct mass spectrometric signature that can be exploited in analytical applications . The stereochemistry of the compound is crucial for its biological activity, with the (2R,3R,4R,5S) configuration being essential for alpha-glucosidase inhibition .

Synthesis and Preparation Methods

The synthesis of Miglitol-d4 Hydrochloride involves a series of complex chemical reactions that incorporate deuterium atoms into the Miglitol structure. This process is critical for creating a compound that maintains the pharmacological properties of Miglitol while providing enhanced analytical utility.

General Synthesis Approach

The preparation of Miglitol-d4 Hydrochloride typically involves several key steps:

  • Starting with appropriate precursors that allow for the incorporation of deuterium atoms

  • Protecting and deprotecting various functional groups to direct reactivity

  • Introducing deuterium atoms through exchange reactions or direct incorporation

  • Final purification to isolate the desired compound

Detailed Synthesis Procedure

A more detailed synthesis pathway, adapted from related carbohydrate-based drug development procedures, includes the following steps:

  • Dissolution of the starting material in an appropriate solvent (e.g., CH₂Cl₂)

  • Addition of reagents such as 4-Dimethylaminopyridine in methanol

  • Controlled addition of trifluoroacetic acid derivatives

  • Purification via column chromatography on silica gel

  • Hydrogenation using catalysts such as Pd(OH)₂

  • Final purification using column chromatography

The incorporation of deuterium atoms typically occurs during the early stages of synthesis, allowing for controlled placement at specific positions . This strategic deuteration enhances the compound's utility in analytical applications while maintaining its pharmacological properties.

Mechanism of Action

Miglitol-d4 Hydrochloride functions similarly to its parent compound, Miglitol, primarily as an alpha-glucosidase inhibitor with applications in the management of type 2 diabetes mellitus.

Primary Mechanism

Miglitol-d4 Hydrochloride inhibits the action of alpha-glucosidase enzymes located in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, particularly glucose, which can then be absorbed into the bloodstream.

By inhibiting these enzymes, Miglitol-d4 Hydrochloride:

Molecular Interactions

At the molecular level, Miglitol-d4 Hydrochloride acts through competitive inhibition, binding to the active site of alpha-glucosidase enzymes. This binding prevents the natural substrate (complex carbohydrates) from accessing the enzyme's active site, thereby inhibiting the enzymatic reaction.

Analytical Applications

One of the primary utilities of Miglitol-d4 Hydrochloride lies in its analytical applications, particularly in pharmaceutical research and development.

Use as an Internal Standard

Miglitol-d4 Hydrochloride serves as an effective internal standard in analytical methods, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its deuterium labeling provides a distinct mass spectrometric signature while maintaining chromatographic behavior similar to non-deuterated Miglitol .

This property makes it ideal for:

  • Quantitative analysis of Miglitol in biological samples

  • Method validation in pharmaceutical quality control

  • Pharmacokinetic studies tracking drug absorption and elimination

  • Bioequivalence studies comparing different formulations

RP-HPLC Methodology

Research has established effective reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative determination of Miglitol using deuterated standards. These methods typically employ:

ParameterSpecification
ColumnPhenomenex Gemini C18 (250 × 4.6 mm, 5 μm)
Mobile PhaseMethanol: TEA buffer (50:50 v/v)
Flow Rate1.0 mL/min
DetectionUV detection at specific wavelengths
Retention TimeVaries based on specific conditions

Such methods demonstrate high accuracy, with recovery rates typically falling between 98% and 101%, and relative standard deviation values below 0.5% .

Pharmacokinetics and Metabolism

Deuterium Effect on Metabolism

The incorporation of deuterium atoms can significantly influence the metabolic stability of compounds. This "deuterium effect" arises from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, making it more difficult to break during metabolic processes .

For Miglitol-d4 Hydrochloride, this may result in:

  • Reduced rate of metabolism

  • Extended half-life in circulation

  • Altered metabolite profile

  • Potentially enhanced therapeutic effect due to prolonged presence

This property makes deuterated compounds like Miglitol-d4 Hydrochloride valuable in both research and potential therapeutic applications.

Research Applications

Pharmacokinetic Studies

Miglitol-d4 Hydrochloride has been extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Miglitol. The deuterium labeling enables researchers to track the compound's behavior in biological systems with high precision.

These studies reveal:

  • The rate and extent of absorption from the gastrointestinal tract

  • The distribution patterns in various tissues

  • The metabolic pathways involved in drug processing

  • The elimination routes and clearance rates

Quality Control Applications

In pharmaceutical manufacturing, Miglitol-d4 Hydrochloride serves as a reference standard for quality control processes. It enables:

  • Verification of analytical methods

  • Identification of impurities

  • Validation of production processes

  • Ensuring batch-to-batch consistency

Novel Research Directions

Recent research has expanded the investigation of Miglitol beyond diabetes management. Interestingly, studies have shown that Miglitol can downregulate melanogenesis in B16F10 melanoma cells through multiple signaling pathways, including PKA, MAPK, and GSK3β/β-catenin pathways . While these studies primarily focus on non-deuterated Miglitol, they open potential avenues for research with the deuterated form, particularly in tracking metabolic pathways and elucidating mechanism details.

Comparison with Miglitol

Miglitol-d4 Hydrochloride maintains the core structural elements and pharmacological properties of Miglitol while incorporating deuterium atoms that provide analytical advantages. A direct comparison between these compounds highlights their similarities and differences.

Structural Comparison

PropertyMiglitol-d4 HydrochlorideMiglitol
CAS Number1346597-27-072432-03-2
Molecular FormulaC₈H₁₄D₄ClNO₅C₈H₁₇NO₅
Molecular Weight247.71 g/mol207.22 g/mol
Structural DifferenceContains four deuterium atoms on hydroxyethyl groupContains hydrogen atoms instead of deuterium
Primary UseInternal standard for analytical methodsTherapeutic agent for diabetes management

Pharmaceutical Formulation and Analysis

Formulation Considerations

While Miglitol-d4 Hydrochloride is primarily used for research purposes rather than direct therapeutic applications, understanding its formulation characteristics is essential for analytical method development. The compound's physicochemical properties, such as solubility and stability, influence how it can be incorporated into analytical preparations.

Analytical Method Validation

Validated analytical methods for Miglitol-d4 Hydrochloride typically assess several key parameters:

Validation ParameterTypical Findings
LinearityR² values > 0.999 across concentration ranges
AccuracyRecovery rates between 98% and 101%
PrecisionRSD values < 0.5% for intra-day and inter-day measurements
SpecificityNo interference from excipients or related compounds
RobustnessMethod stability with minor variations in flow rate, mobile phase composition, and wavelength

These validated methods ensure reliable quantification of Miglitol in pharmaceutical formulations, with Miglitol-d4 Hydrochloride serving as the internal standard .

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